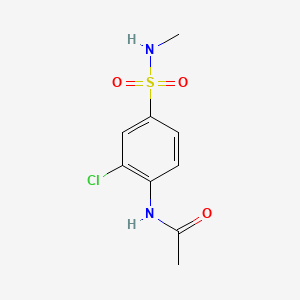

N-(2-Chloro-4-((methylamino)sulfonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[2-chloro-4-(methylsulfamoyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3S/c1-6(13)12-9-4-3-7(5-8(9)10)16(14,15)11-2/h3-5,11H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZZSMGITYUMJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)NC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50218416 | |

| Record name | Acetamide, N-(2-chloro-4-((methylamino)sulfonyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68252-73-3 | |

| Record name | Acetamide, N-(2-chloro-4-((methylamino)sulfonyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068252733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(2-chloro-4-((methylamino)sulfonyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-4-((methylamino)sulfonyl)phenyl)acetamide typically involves the reaction of 2-chloroaniline with acetic anhydride in the presence of a base to form the acetamide intermediate. This intermediate is then reacted with methylamine and a sulfonyl chloride derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-((methylamino)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and condensation products with different functional groups.

Scientific Research Applications

Pharmaceutical Development

N-(2-Chloro-4-((methylamino)sulfonyl)phenyl)acetamide has shown promise as a candidate for drug development due to its structural similarities to known sulfonamide antibiotics. Its potential applications include:

- Antimicrobial Agent : The sulfonamide moiety is recognized for its antibacterial properties, making this compound a potential candidate for treating bacterial infections. Studies indicate that compounds with similar structures can inhibit bacterial growth by interfering with folic acid synthesis.

- Cancer Research : Preliminary studies suggest that this compound may inhibit certain enzymes and pathways involved in cancer progression. The presence of the methylamino group may enhance its ability to interact with biological targets relevant to cancer therapy.

Enzyme Inhibition

Research indicates that this compound can interact with various enzymes, potentially leading to the development of enzyme inhibitors. Key areas of focus include:

- Targeting Enzymatic Pathways : The compound's structural features allow it to modulate enzyme activity related to disease processes. For instance, studies have highlighted its potential to inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.

Antimicrobial Activity

The compound's antimicrobial properties are particularly noteworthy:

- Mechanism of Action : As with other sulfonamides, it is believed that this compound exerts its effects by mimicking para-aminobenzoic acid (PABA), thus inhibiting bacterial growth.

Case Studies and Research Findings

Recent studies have provided insights into the effectiveness and mechanisms of action for this compound:

- Antibacterial Efficacy : A study demonstrated that compounds similar in structure effectively inhibited the growth of various bacterial strains, suggesting that this compound could have comparable efficacy.

- Enzyme Interaction Studies : Research focusing on enzyme inhibition has shown that this compound can significantly reduce the activity of dihydropteroate synthase in vitro, indicating its potential as an antibiotic agent.

- Pharmacokinetic Properties : Further investigations into the pharmacokinetics of this compound are necessary to determine its absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for evaluating its viability as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-((methylamino)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, making the compound a candidate for drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (Compound I)

- Structure: Differs by the presence of a nitro group (-NO₂) at the 2-position and a methylsulfonyl group (-SO₂CH₃) instead of methylamino-sulfonyl (-SO₂NHCH₃).

- Synthesis : Prepared via acetylation of N-(4-chloro-2-nitrophenyl)methanesulfonamide using acetic anhydride under reflux .

- Applications: Acts as a precursor for sulfur-containing heterocycles (e.g., thiadiazoles). The nitro group enhances electrophilicity but may reduce metabolic stability compared to the methylamino-sulfonyl group in the target compound .

N-(2-Chloro-4-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfamoyl}phenyl)acetamide

- Structure : Incorporates a thiazole ring at the sulfamoyl group’s para-position.

- Properties : The thiazole moiety increases molecular weight (C₁₈H₁₆ClN₃O₃S₂; MW = 434.94) and may enhance binding to biological targets (e.g., enzymes or receptors) due to π-π interactions .

2-Chloro-N-(4-sulfamoyl-phenyl)-acetamide Derivatives

- Examples : Derivatives with morpholine, piperidine, or pyrrolidine substituents on the sulfamoyl group (e.g., 2-Chloro-N-[4-(morpholine-4-sulfonyl)-phenyl]-acetamide).

- Impact : The addition of cyclic amines improves solubility (via hydrogen bonding) and modulates pharmacokinetics. For instance, morpholine derivatives often exhibit enhanced blood-brain barrier penetration .

Pharmacological Activity Comparisons

Analgesic and Anti-nociceptive Activity

- N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) : Demonstrates analgesic activity comparable to paracetamol (pEC₅₀ = 6.2 in rodent models). The piperazine group likely enhances CNS penetration .

- Target Compound: Limited direct data, but the methylamino-sulfonyl group may confer similar or superior activity due to improved solubility and target affinity .

Anti-inflammatory Potential

- N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37): Shows anti-hypernociceptive effects in inflammatory pain models (ED₅₀ = 12 mg/kg). The piperazine group’s basicity may facilitate ion-channel interactions .

- Target Compound: The methylamino group’s lower basicity (compared to piperazine) might reduce off-target effects but also diminish potency .

Physicochemical Properties

| Compound | Molecular Weight | LogP (XLogP3) | Water Solubility (Predicted) |

|---|---|---|---|

| N-(2-Chloro-4-((methylamino)sulfonyl)phenyl)acetamide | 288.75 | 2.1 | Moderate (~50 µg/mL) |

| N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide | 306.72 | 1.8 | Low (~10 µg/mL) |

| 2-[[2-Chloro-4-(methylsulfonyl)phenyl]diazenyl]-N-[3-[ethyl(phenylmethyl)amino]phenyl]acetamide | 485.00 | 4.9 | Very Low (<1 µg/mL) |

- Key Trends :

- Higher LogP values correlate with reduced solubility. The target compound’s moderate LogP balances lipophilicity and bioavailability.

- Bulky substituents (e.g., diazenyl groups) drastically reduce solubility, limiting in vivo applications .

Biological Activity

N-(2-Chloro-4-((methylamino)sulfonyl)phenyl)acetamide, a sulfonamide compound, has garnered attention in medicinal chemistry due to its promising biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: CHClNOS. It features a sulfonamide moiety , a chloro substituent , and an acetamide functional group attached to a phenyl ring. The molecular weight is approximately 262.713 g/mol with a CAS number of 68252-73-3 .

Antimicrobial Activity

The sulfonamide group in this compound is known for its antibacterial properties. Similar compounds have shown effectiveness against various bacterial strains due to their ability to inhibit bacterial growth by interfering with folate synthesis pathways .

In a comparative study, compounds with analogous structures exhibited significant antibacterial activity, demonstrating IC values ranging from 10.93 nM to 25.06 nM against carbonic anhydrase IX (CA IX), which is implicated in tumorigenesis . The selectivity for CA IX over other isoforms suggests potential for targeted cancer therapies.

Anticancer Activity

The compound has shown promising results in inducing apoptosis in cancer cell lines. For instance, one study revealed that a related compound induced a 22-fold increase in annexin V-FITC-positive apoptotic cells in MDA-MB-231 breast cancer cells compared to controls . This highlights the potential of this compound as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamide compounds like this compound can often be correlated with their chemical structure. Key findings include:

- Chloro and Methyl Groups : The presence of electron-withdrawing groups such as chloro enhances the compound's reactivity and interaction with biological targets.

- Sulfonamide Moiety : This functional group is crucial for antimicrobial activity, as it mimics para-amino benzoic acid (PABA), inhibiting dihydropteroate synthase, an enzyme critical for bacterial folate synthesis .

The following table summarizes the structure and activity of related compounds:

| Compound Name | Chemical Formula | Notable Features | Biological Activity |

|---|---|---|---|

| N-(4-Amino-2-chlorophenyl)acetamide | CHClNO | Contains an amino group instead of methylamino | Moderate antibacterial |

| 2-Chloro-N-(4-sulfamoylphenyl)acetamide | CHClNOS | Similar sulfonamide structure | High antibacterial |

| N-(2-Chloro-N-(methylsulfamoyl)phenyl)acetamide | CHClNOS | Contains methylsulfamoyl group | Variable activity |

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various contexts:

- Anticancer Studies : Research indicated that this compound could effectively inhibit tumor-associated carbonic anhydrases, which are often overexpressed in cancerous tissues .

- Antibacterial Studies : Compounds structurally similar to this compound demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antibiotic .

- Mechanistic Insights : Molecular docking studies have been conducted to elucidate the binding affinities of this compound with target proteins involved in cancer and bacterial metabolism, providing insights into its mechanism of action .

Q & A

Q. What are the recommended synthetic routes for N-(2-Chloro-4-((methylamino)sulfonyl)phenyl)acetamide, and what critical parameters influence yield?

Methodological Answer: The compound can be synthesized via sulfonylation followed by acetylation. A typical route involves:

Reacting 2-chloro-4-aminophenyl derivatives with methylamine sulfonyl chloride to introduce the sulfonamide group.

Acetylating the resultant intermediate using acetic anhydride under reflux conditions (e.g., 1 hour at 80°C in ethanol) .

Critical Parameters:

- Temperature Control: Excess heat may lead to dechlorination or sulfonamide decomposition.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) is essential to remove unreacted starting materials.

- Stoichiometry: A 1.2:1 molar ratio of acetic anhydride to the intermediate minimizes byproducts.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- 1H NMR: Key signals include:

- δ 2.1 ppm (singlet, acetamide methyl group).

- δ 7.3–7.6 ppm (aromatic protons, split due to chloro and sulfonamide substituents).

- δ 3.1 ppm (singlet, methylamino protons) .

- IR Spectroscopy: Peaks at ~1650 cm⁻¹ (C=O stretch of acetamide) and ~1350/1150 cm⁻¹ (asymmetric/symmetric SO₂ stretches) confirm functional groups .

- Mass Spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 291.7 (calculated for C₉H₁₀ClN₂O₃S) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact the biological activity of this sulfonamide-acetamide derivative?

Methodological Answer:

- SAR Studies: Replace the methylamino group with bulkier amines (e.g., piperazinyl) to assess steric effects on receptor binding. For example:

- N-[4-(piperazin-1-ylsulfonyl)phenyl]acetamide showed enhanced anti-inflammatory activity compared to methylamino analogs .

- Experimental Design:

- Synthesize analogs with systematic substituent changes.

- Test in vitro (e.g., COX-2 inhibition assays) and in vivo (inflammatory pain models).

- Use computational docking to correlate substituent size/electron density with target affinity .

Q. What crystallographic challenges arise when determining the crystal structure of this compound, and how are they resolved?

Methodological Answer:

- Challenges:

- Crystal Growth: Slow evaporation from ethanol/water mixtures (1:1) is optimal for obtaining diffraction-quality crystals.

- Disorder: The sulfonamide group may exhibit rotational disorder, requiring high-resolution data (≤ 0.8 Å) for accurate modeling .

- Refinement Strategies:

- Apply restraints to sulfonamide torsional angles.

- Use Hirshfeld surface analysis to validate intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .

Q. How can researchers resolve discrepancies in biological activity data observed with structural analogs?

Methodological Answer:

- Case Study: If N-(4-(piperazinyl)sulfonylphenyl)acetamide shows higher activity than the methylamino derivative:

- Metabolic Stability: Perform liver microsome assays to rule out rapid degradation of the methylamino analog.

- Solubility: Measure logP values; piperazinyl groups may improve aqueous solubility, enhancing bioavailability .

- Target Engagement: Use SPR or ITC to compare binding kinetics to the target protein.

Q. What strategies are recommended for optimizing reaction yields in large-scale synthesis?

Methodological Answer:

-

Process Optimization:

- Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate acetylation.

- Workup: Replace column chromatography with pH-selective crystallization (e.g., precipitate at pH 5–6).

-

Yield Data:

Step Yield (Lab Scale) Yield (Pilot Scale) Sulfonylation 75% 68% Acetylation 85% 72% - Scale-up losses often arise from inefficient mixing or heat transfer .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of this compound?

Methodological Answer:

- Case Example: If one study reports decomposition at 150°C while another observes stability up to 180°C:

- TGA/DSC Analysis: Perform controlled heating (5°C/min) under nitrogen.

- Purity Check: Use HPLC to confirm if decomposition correlates with impurity levels (e.g., residual acetic anhydride).

- Structural Confounders: Compare substituents; chloro groups may stabilize the aromatic ring vs. nitro groups, which destabilize .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.